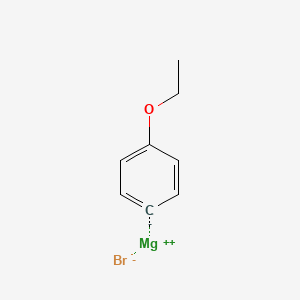![molecular formula C14H22N2O B3136505 3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 41790-53-8](/img/structure/B3136505.png)
3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine
Overview
Description
3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used in scientific experiments for its various properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=C(C=CC(=C1)N)OCCN2CCCCC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.34 and a molecular formula of C14H22N2O . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Analytical Characterization in Biological Matrices
- A study provided analytical profiles of certain psychoactive arylcyclohexylamines, which included compounds structurally related to "3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine" (De Paoli et al., 2013). These compounds were characterized using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance, highlighting their importance in forensic and clinical toxicology.
Dopamine Receptor Affinity
- Research discovered substituted 4-aminopiperidine compounds, including "this compound," exhibiting high affinity and selectivity for human dopamine D1 receptors (Schlachter et al., 1997). This discovery is crucial for understanding the compound's potential role in neuropharmacology.
Agonistic Activity on Beta-3 Adrenergic Receptors
- A series of compounds, including those similar to "this compound," were synthesized and evaluated for their activity on human beta-3-adrenergic receptors (Hu et al., 2001). These findings are significant for developing therapeutic agents targeting metabolic disorders.
Radioiodinated Phenylamines for Brain-Specific Delivery
- A study evaluated radioiodinated phenylamines, structurally akin to "this compound," attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals (Tedjamulia et al., 1985). This research contributes to the development of advanced diagnostic tools for neurological conditions.
Analgesic Potency
- The synthesis of several 4-arylamino-4-piperdinecarboxylic acids, as precursors to compounds related to "this compound," was reported, with some showing significant analgesic properties (Van Daele et al., 1976). This research has implications for pain management and opioid alternative development.
Development of New-Generation Dopamine Transporter Ligands
- Research on the development of N-analogues of dopamine transporter-specific ligands, related to "this compound," showed potential applications in pharmacotherapy for cocaine dependence (Dutta et al., 1998).
Properties
IUPAC Name |
3-methyl-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUXKZRCDWXVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


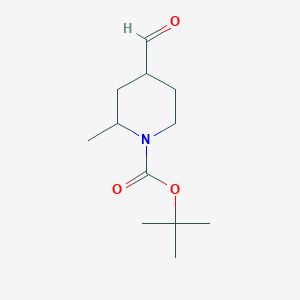

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
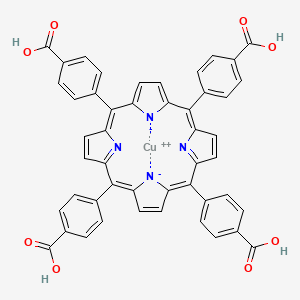
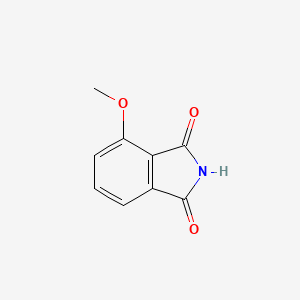
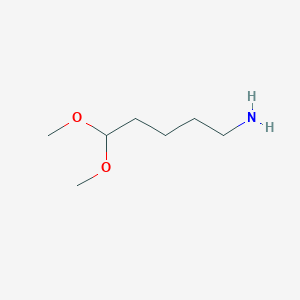

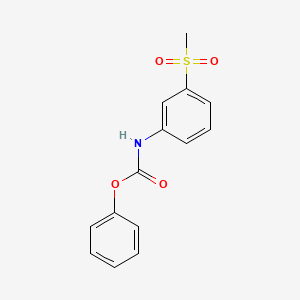
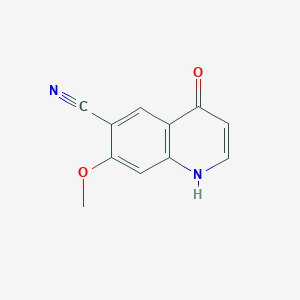


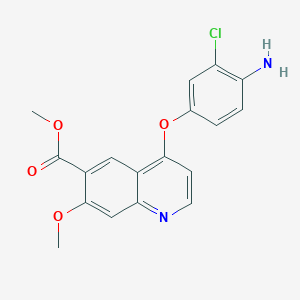
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
